6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride
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Overview
Description
6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride is a chemical compound with a complex structure that includes a benzopyran ring system fused to a piperidine ring, with a fluorine atom at the 6th position[_{{{CITATION{{{_1{(4S)-6-fluoro-3,4-dihydrospiro1-benzopyran-2,1 ... - MilliporeSigma
Preparation Methods
Synthetic Routes and Reaction Conditions: 1{(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1 ... - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/enamine/enah0cd45d98?context=bbe). Key reaction conditions include the use of strong bases or acids, and specific catalysts to facilitate the formation of the spirocyclic structure[{{{CITATION{{{_1{(4S)-6-fluoro-3,4-dihydrospiro1-benzopyran-2,1 ... - MilliporeSigma.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{(4S)-6-fluoro-3,4-dihydrospiro1-benzopyran-2,1 ... - MilliporeSigma.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride can be used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.
Medicine: This compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may interact with specific receptors or enzymes, leading to biological responses. The fluorine atom can play a crucial role in enhancing the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
6-Fluoro-3,4-dihydrospiro[2H-1-benzopyran-2,4-piperidine]
6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] without hydrochloride
Uniqueness: 6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride is unique due to its specific structural features, such as the presence of the fluorine atom and the spirocyclic arrangement. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-fluorospiro[2,4-dihydrochromene-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(7-11)8-13(9-16-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPQLCEBYJRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(C=CC(=C3)F)OC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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